

Spectroscopic Data Analysis of 2-(2-Methoxyphenoxy)ethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)ethylamine

Cat. No.: B047019

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Introduction: **2-(2-Methoxyphenoxy)ethylamine** (CAS No: 1836-62-0) is a significant chemical intermediate, notably in the synthesis of pharmaceuticals such as Carvedilol.^[1] As with any compound used in drug development, rigorous structural confirmation and purity assessment are paramount. This technical guide provides a detailed overview of the expected spectroscopic data for **2-(2-Methoxyphenoxy)ethylamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely available in public databases, this guide presents predicted data based on its chemical structure, alongside comprehensive, generalized experimental protocols for obtaining such spectra.

This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(2-Methoxyphenoxy)ethylamine**. These predictions are derived from established principles of NMR, IR, and MS, and by analyzing the chemical environment of the nuclei and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm and are based on a deuterated chloroform ($CDCl_3$) solvent. Multiplicity is indicated as s

(singlet), d (doublet), t (triplet), and m (multiplet).

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	1.5 - 2.5	s (broad)	2H
-CH ₂ -N	3.0 - 3.2	t	2H
-O-CH ₃	3.8 - 3.9	s	3H
-O-CH ₂ -	4.1 - 4.3	t	2H
Aromatic-H	6.8 - 7.1	m	4H

¹³C NMR (Carbon NMR): Predicted chemical shifts (δ) are relative to TMS at 0 ppm, based on a CDCl₃ solvent.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-CH ₂ -N	40 - 45
-O-CH ₃	55 - 60
-O-CH ₂ -	65 - 70
Aromatic C-H	110 - 125
Aromatic C-O	145 - 150
Aromatic C-OCH ₃	148 - 153

Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for the functional groups present in **2-(2-Methoxyphenoxy)ethylamine**.

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity
Amine (N-H)	Stretch (two bands for primary amine)	3400 - 3250	Medium, sharp
Amine (N-H)	Bend	1650 - 1580	Medium
Alkane (C-H)	Stretch	3000 - 2850	Medium
Aromatic (C-H)	Stretch	3100 - 3000	Medium
Aromatic (C=C)	Stretch	1600 & 1475	Medium-Weak
Ether (C-O)	Stretch (Aromatic-Alkyl)	1270 - 1230	Strong
Ether (C-O)	Stretch (Alkyl)	1150 - 1085	Strong

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) are based on electron ionization (EI) mass spectrometry.

m/z	Interpretation
167	Molecular Ion [M] ⁺
124	[M - CH ₂ CH ₂ NH ₂] ⁺
109	[M - OCH ₂ CH ₂ NH ₂] ⁺
44	[CH ₂ CH ₂ NH ₂] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the chemical structure of **2-(2-Methoxyphenoxy)ethylamine**.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **2-(2-Methoxyphenoxy)ethylamine** sample.
 - Dissolve the sample in approximately 0.7 - 1.0 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl_3) in a small vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the proton spectrum.
 - Ensure the sample is fully dissolved. If any solid particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 8-inch NMR tube.
 - The final solution depth in the NMR tube should be approximately 4.5 cm.
 - Cap the NMR tube and label it appropriately.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-(2-Methoxyphenoxy)ethylamine**.

Methodology (Thin Film Method for Liquids):

- Sample Preparation:
 - Place a small drop of the liquid **2-(2-Methoxyphenoxy)ethylamine** onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
 - Place a second salt plate on top of the first and gently rotate to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.
- Instrument Setup and Data Acquisition:
 - Place the sandwiched salt plates into the sample holder in the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavenumber.
- Data Processing:

- The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
- Identify the major absorption bands and record their wavenumbers (in cm^{-1}).
- Correlate the observed absorption bands with known functional group frequencies to confirm the presence of amine, ether, and aromatic moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(2-Methoxyphenoxy)ethylamine**.

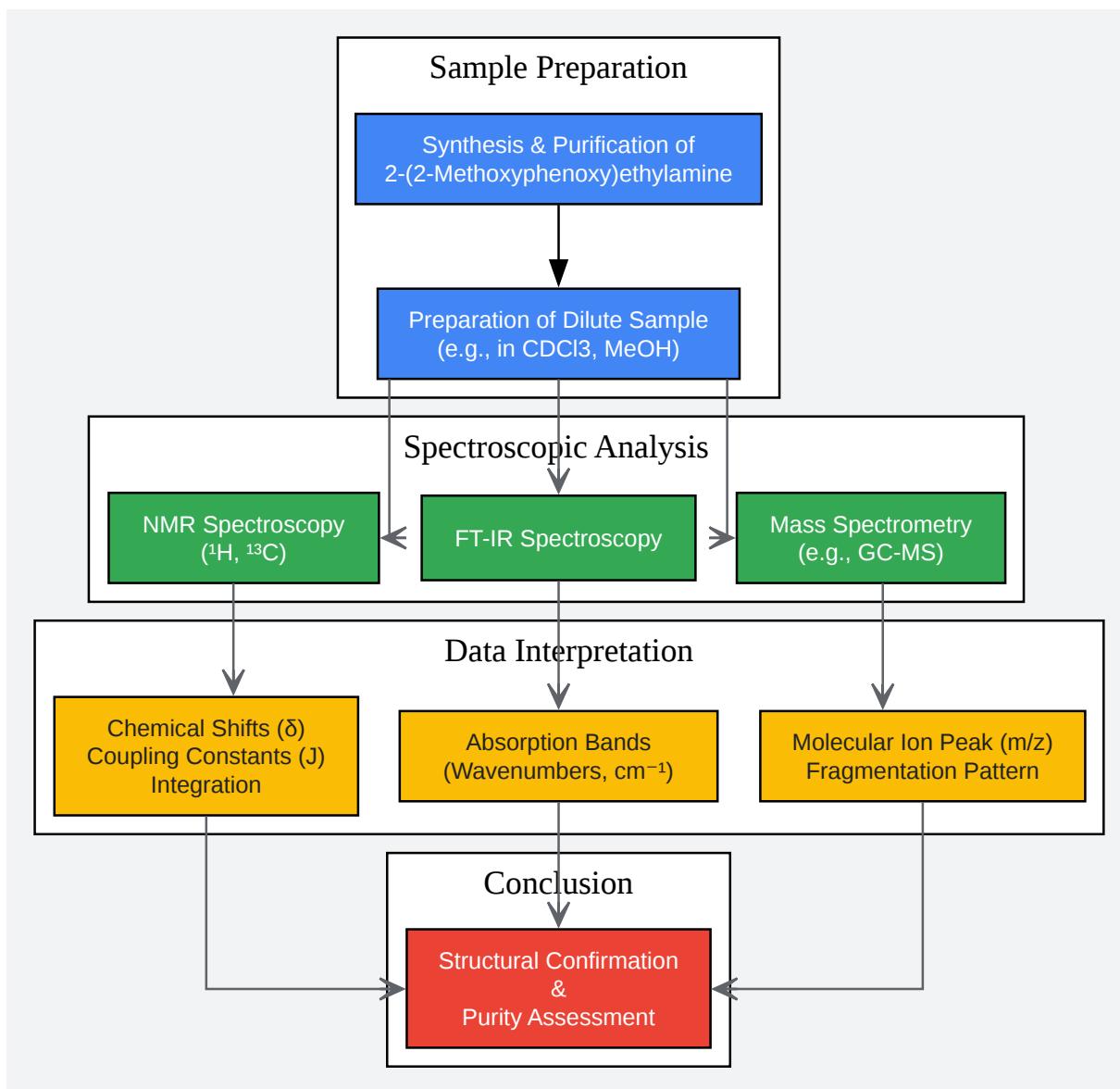
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
 - If necessary, filter the solution to remove any particulate matter.
 - Transfer the solution to a 2 mL autosampler vial.
- Instrument Setup and Data Acquisition:
 - The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.
 - The separated compound then enters the mass spectrometer's ion source.
 - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
 - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- The detector records the abundance of each ion at a specific m/z value.
- Data Processing:
 - The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-(2-Methoxyphenoxy)ethylamine**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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References

- 1. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of 2-(2-Methoxyphenoxy)ethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047019#spectroscopic-data-for-2-2-methoxyphenoxy-ethylamine-nmr-ir-ms]

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